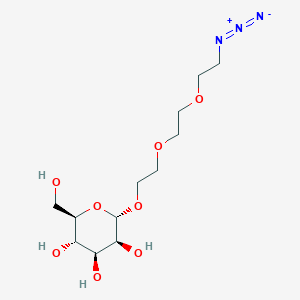
4-Nitro-(dichlorofluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-(dichlorofluoromethylthio)benzene, also known as 4-NDFT, is an organosulfur compound with a variety of scientific applications. It is a derivative of nitrobenzene and is composed of a nitro group and a dichlorofluoromethylthio group. 4-NDFT has been studied extensively in recent years due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
4-Nitro-(dichlorofluoromethylthio)benzene has a variety of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the production of fine chemicals, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers and other materials, and as a stabilizer in the production of plastics. In addition, 4-Nitro-(dichlorofluoromethylthio)benzene has been studied as a potential antioxidant and anti-inflammatory agent.
Wirkmechanismus
The exact mechanism of action of 4-Nitro-(dichlorofluoromethylthio)benzene is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. It is also thought to inhibit the production of proinflammatory cytokines, and to reduce inflammation.
Biochemical and Physiological Effects
4-Nitro-(dichlorofluoromethylthio)benzene has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the production of nitric oxide, and to reduce the production of reactive oxygen species. In addition, it has been shown to reduce inflammation and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of 4-Nitro-(dichlorofluoromethylthio)benzene is its low toxicity, which makes it suitable for use in laboratory experiments. However, it is important to note that 4-Nitro-(dichlorofluoromethylthio)benzene is an unstable compound, and its shelf life is limited. In addition, it is not suitable for use in high-temperature reactions, as it can decompose at temperatures above 100°C.
Zukünftige Richtungen
There are several potential future directions for the study of 4-Nitro-(dichlorofluoromethylthio)benzene. One potential direction is the development of more efficient methods of synthesis and purification. Additionally, further research is needed to better understand the mechanism of action of 4-Nitro-(dichlorofluoromethylthio)benzene and its potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of 4-Nitro-(dichlorofluoromethylthio)benzene for use in humans.
Synthesemethoden
4-Nitro-(dichlorofluoromethylthio)benzene can be synthesized using a variety of methods. The most common method is the nitration reaction of dichlorofluoromethylthio benzene with nitric acid. This reaction yields 4-Nitro-(dichlorofluoromethylthio)benzene as the major product, along with other minor products such as 4-chloro-2-nitrobenzene. Other methods of synthesis include the reaction of 4-chloro-2-nitrobenzene with dichlorofluoromethylthio benzene, and the reaction of 4-chloro-2-nitrobenzene with sulfur dichloride.
Eigenschaften
IUPAC Name |
1-[dichloro(fluoro)methyl]sulfanyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKPHVGYUBRZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-(dichlorofluoromethylthio)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)

![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)



![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)
![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)

